molecular formula C26H23NO5 B2681640 Fmoc-D-4-acetylphe CAS No. 1217751-18-2

Fmoc-D-4-acetylphe

Cat. No.: B2681640
CAS No.: 1217751-18-2
M. Wt: 429.472
InChI Key: MKHDZWYAQYTGRJ-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-4-acetylphenylalanine: is a derivative of the amino acid phenylalanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the phenyl ring is acetylated at the para position. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc protecting group.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Fmoc-D-4-acetylphe is involved in various biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical processes. The nature of these interactions is largely determined by the compound’s structure and chemical properties .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, underscoring the compound’s significant role in biochemical processes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. These findings are critical for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. Understanding these interactions is key to elucidating the compound’s role in metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation within cells.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function Targeting signals or post-translational modifications may direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-4-acetylphenylalanine typically involves the following steps:

Industrial Production Methods: Industrial production of Fmoc-D-4-acetylphenylalanine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of D-4-acetylphenylalanine are reacted with Fmoc-Cl in a suitable solvent under controlled conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity Fmoc-D-4-acetylphenylalanine.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-D-4-acetylphenylalanine is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .

Biology and Medicine: In biological research, Fmoc-D-4-acetylphenylalanine is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as a precursor for the development of novel therapeutic agents .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHDZWYAQYTGRJ-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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